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molecular formula C10H10BrFO2 B8777059 Ethyl 2-(bromomethyl)-3-fluorobenzoate CAS No. 114312-58-2

Ethyl 2-(bromomethyl)-3-fluorobenzoate

Cat. No. B8777059
M. Wt: 261.09 g/mol
InChI Key: HCTSRCSPFWZIGA-UHFFFAOYSA-N
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Patent
US04889858

Procedure details

To a solution of 11 g of ethyl 3-fluoro-2-methylbenzoate in 300 ml of carbon tetrachloride is added 12 g of N-bromosuccinimide and the mixture is refluxed with heating for 12 hours. After cooling, the mixture is washed with water and a saturated saline solution and dried over magnesium sulfate and the solvent is distilled off under reduced pressure to give 13 g of ethyl 3-fluoro-2-bromomethylbenzoate. Mass spectrum m/z: 262, 260(M+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:3]([CH2:13][Br:14])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC=1C(=C(C(=O)OCC)C=CC1)C
Name
Quantity
12 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)OCC)C=CC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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